N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS No.: 1135212-02-0
Cat. No.: VC11905725
Molecular Formula: C25H29ClN4O4S
Molecular Weight: 517.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135212-02-0 |
|---|---|
| Molecular Formula | C25H29ClN4O4S |
| Molecular Weight | 517.0 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C25H28N4O4S.ClH/c1-4-27(5-2)14-15-28(25-26-23-19(33-3)10-7-11-20(23)34-25)24(32)17-8-6-9-18(16-17)29-21(30)12-13-22(29)31;/h6-11,16H,4-5,12-15H2,1-3H3;1H |
| Standard InChI Key | IIHIKGSYQIHLCO-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
| Canonical SMILES | CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
Introduction
Structural and Physicochemical Properties
The compound features a benzamide backbone substituted at the para-position with a 2,5-dioxopyrrolidin-1-yl group and at the meta-position with a 4-methoxy-1,3-benzothiazol-2-yl moiety. The diethylaminoethyl chain is attached via an amide bond, while the hydrochloride salt improves aqueous solubility. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₉ClN₄O₄S |
| Molecular Weight | 517.0 g/mol |
| IUPAC Name | N-[2-(Diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride |
| SMILES | CCOC1=C(C=C(C=C1)S2NC(=NC2=O)N(CCN(CC)CC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)Cl |
| Solubility | Enhanced in polar solvents due to hydrochloride salt |
The 2,5-dioxopyrrolidinyl group introduces conformational rigidity, while the benzothiazole ring contributes to π-π stacking interactions with biological targets .
Synthesis and Optimization
The synthesis involves three primary stages:
Benzamide Core Formation
The benzamide core is synthesized via condensation of 3-nitrobenzoyl chloride with 4-methoxy-1,3-benzothiazol-2-amine under basic conditions. Catalytic hydrogenation reduces the nitro group to an amine, which is subsequently acylated .
Diethylaminoethyl Substitution
The diethylaminoethyl side chain is introduced via nucleophilic substitution using 2-chloro-N,N-diethylethylamine in the presence of a base (e.g., K₂CO₃). Reaction efficiency exceeds 75% under reflux in acetonitrile .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt with >95% purity. Crystallization from acetone/water mixtures produces a stable crystalline form .
Mechanism of Action
The compound exhibits dual activity:
Enzyme Inhibition
The 2,5-dioxopyrrolidinyl moiety acts as a electrophilic trap, covalently binding to cysteine residues in enzymes such as phosphatidylinositol 3-kinase delta (PI3Kδ). Half-maximal inhibitory concentrations (IC₅₀) range from 0.8–1.2 µM in kinase assays .
Receptor Modulation
The benzothiazole group facilitates interactions with adenosine A₂A receptors (Ki = 120 nM), potentially explaining its neuroprotective effects in models of Parkinson’s disease .
Biological Activities
Anticancer Properties
In vitro studies demonstrate dose-dependent inhibition of tumor cell proliferation:
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MDA-MB-231 (Breast) | 1.4 ± 0.2 | PI3K/AKT/mTOR |
| A549 (Lung) | 2.1 ± 0.3 | STAT3 |
| HT-29 (Colon) | 1.8 ± 0.4 | Wnt/β-catenin |
Mechanistic studies reveal G1 cell cycle arrest and induction of caspase-3-mediated apoptosis .
Neuropharmacological Effects
In rodent models of neuroinflammation, the compound reduces microglial activation by 40% at 10 mg/kg (oral) and improves cognitive performance in Morris water maze tests .
Pharmacokinetics and Toxicity
| Parameter | Value |
|---|---|
| Oral Bioavailability | 58% (rats) |
| Plasma Half-life | 6.2 ± 1.1 hours |
| Protein Binding | 92% |
| LD₅₀ (acute, mice) | >2000 mg/kg |
Hepatotoxicity is dose-limiting in chronic studies, with ALT/AST elevations observed at ≥100 mg/kg/day .
Comparative Analysis with Analogues
Structural modifications significantly alter activity:
| Modification | Impact on PI3Kδ IC₅₀ | Solubility (mg/mL) |
|---|---|---|
| Dimethylaminoethyl (vs. diethyl) | IC₅₀ = 2.3 µM (+88%) | 12.4 (free base) |
| 2-Oxopyrrolidine (vs. 2,5-dioxo) | IC₅₀ = 5.1 µM (+325%) | 8.9 (hydrochloride) |
The diethylaminoethyl group and dioxopyrrolidinyl ring are critical for potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume